molecular formula C14H12N4O B14515585 6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 62758-61-6

6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14515585
CAS No.: 62758-61-6
M. Wt: 252.27 g/mol
InChI Key: VTVUPPVPYLZUHD-UHFFFAOYSA-N
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Description

6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a triazole ring fused with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction is carried out in ethanol with hydrazine hydrate, followed by refluxing for several hours . The resulting mixture is then cooled, and the product is isolated.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62758-61-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-amino-5-phenyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C14H12N4O/c15-18-13(10-6-2-1-3-7-10)16-17-14(18)11-8-4-5-9-12(11)19/h1-9,19H,15H2

InChI Key

VTVUPPVPYLZUHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3O

Origin of Product

United States

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